molecular formula C26H21N5O4 B2731953 2-(4-(benzyloxy)phenyl)-9-(4-methoxyphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide CAS No. 888426-24-2

2-(4-(benzyloxy)phenyl)-9-(4-methoxyphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide

Cat. No.: B2731953
CAS No.: 888426-24-2
M. Wt: 467.485
InChI Key: XUQNNDIZPFWBQA-UHFFFAOYSA-N
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Description

2-(4-(benzyloxy)phenyl)-9-(4-methoxyphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide is a complex organic molecule combining various functional groups, making it significant in scientific research. Its structure includes a benzyloxy phenyl group, a methoxyphenyl group, an oxo group, and a dihydropurine carboxamide, contributing to its diverse reactivity and application potential in fields like chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: This compound is typically synthesized through multi-step organic synthesis processes.

  • Formation of 4-(benzyloxy)phenyl compound: : Starting with 4-hydroxybenzaldehyde, undergoes a benzyloxy substitution via Williamson ether synthesis, creating 4-(benzyloxy)benzaldehyde.

  • Incorporation of the 9-(4-methoxyphenyl) group: : Next, a Heck reaction or Suzuki coupling may be employed to attach the 4-methoxyphenyl group to the benzyloxyphenyl core structure.

  • Cyclization to the purine structure: : The intermediate then undergoes cyclization with appropriate nitrogen sources, creating the dihydropurine ring system.

  • Final carboxamide formation:

Industrial Production Methods: Scaling up the production of this compound for industrial use requires optimization of these reactions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms often facilitate these processes, emphasizing the need for precise reaction control and efficient purification techniques like HPLC or recrystallization.

Chemical Reactions Analysis

Types of Reactions: This compound undergoes various organic reactions due to its functional groups:

  • Oxidation: : Likely targets the methoxy and benzyloxy groups, potentially forming quinones or other oxidized species.

  • Reduction: : The oxo group can be reduced to hydroxyl, altering the molecule's properties significantly.

  • Substitution: : Halogenation, nitration, or sulfonation reactions may occur on the aromatic rings, diversifying its derivatives.

Common Reagents and Conditions:
  • Oxidation: : KMnO4, CrO3, or other strong oxidizers.

  • Reduction: : NaBH4, LiAlH4, or catalytic hydrogenation.

  • Substitution: : Electrophilic aromatic substitution typically involves reagents like Br2, Cl2, HNO3, or H2SO4.

Major Products Formed:

Scientific Research Applications

Chemistry:

  • Synthesis Intermediate: : Its complex structure makes it a useful intermediate in synthesizing more intricate molecules or pharmaceuticals.

  • Catalysis: : Potentially serves as a ligand in transition metal catalysis, facilitating various organic transformations.

Biology:
  • Biomolecular Probes: : Used in creating probes for studying cellular processes due to its distinct chemical properties.

  • Enzyme Inhibitors: : Its structure allows it to act as a scaffold for designing enzyme inhibitors, crucial in drug discovery.

Medicine:
  • Drug Development: : Serves as a lead compound in developing drugs targeting specific biological pathways, particularly in cancer and neurological disorders.

  • Diagnostic Agents: : Modified derivatives could be used in diagnostic imaging or as markers in medical tests.

Industry:
  • Material Science: : Contributes to the development of advanced materials, such as polymers or coatings, with specific chemical properties.

  • Agriculture: : Potential use in creating agrochemicals for pest control or plant growth regulation.

Mechanism of Action

The compound's effects are exerted through interactions with molecular targets such as enzymes or receptors. Its aromatic rings and functional groups facilitate binding to active sites, leading to inhibition or modulation of biological pathways. The exact mechanism varies depending on the application, but often involves competitive inhibition or allosteric modulation.

Comparison with Similar Compounds

Similar Compounds:

  • 2-(4-(benzyloxy)phenyl)-9-(4-hydroxyphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide: : Similar structure with a hydroxy group instead of methoxy.

  • 2-(4-(benzyloxy)phenyl)-9-(4-methylphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide: : Substitutes methoxy with a methyl group.

Uniqueness: 2-(4-(benzyloxy)phenyl)-9-(4-methoxyphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide stands out due to its methoxy substituent, influencing its electronic properties and reactivity. This uniqueness allows for specific interactions and applications that similar compounds may not achieve.

And there you have it—a deep dive into the fascinating world of this compound. Anything else catch your interest?

Properties

IUPAC Name

9-(4-methoxyphenyl)-8-oxo-2-(4-phenylmethoxyphenyl)-7H-purine-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H21N5O4/c1-34-19-13-9-18(10-14-19)31-25-22(29-26(31)33)21(23(27)32)28-24(30-25)17-7-11-20(12-8-17)35-15-16-5-3-2-4-6-16/h2-14H,15H2,1H3,(H2,27,32)(H,29,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUQNNDIZPFWBQA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2C3=NC(=NC(=C3NC2=O)C(=O)N)C4=CC=C(C=C4)OCC5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H21N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

467.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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